3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile
CAS No.:
Cat. No.: VC17879834
Molecular Formula: C12H16N4O
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N4O |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 3-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C12H16N4O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,8-9H2,1H3 |
| Standard InChI Key | IWPUMOQCXXBKEB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)C2CCN(CC2)C(=O)CC#N |
Introduction
Synthesis Pathways
The synthesis of compounds analogous to 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile often involves multi-step organic reactions. A general synthetic route includes:
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Preparation of β-Keto Esters:
Starting with piperidine derivatives, β-keto esters are synthesized using Meldrum’s acid or similar reagents . -
Formation of Enamine Intermediates:
β-Keto esters are treated with dimethylformamide dimethyl acetal (DMF·DMA), forming β-enamino diketones. -
Pyrazole Substitution:
Reacting β-enamino diketones with methylhydrazine yields pyrazole derivatives . -
Final Functionalization:
The nitrile group is introduced via alkylation or cyanation reactions, completing the structure.
Table 2: Example Reagents and Conditions
| Step | Reagents/Conditions |
|---|---|
| β-Keto Ester Formation | Meldrum’s acid, DMAP, EDC·HCl |
| Enamine Formation | DMF·DMA |
| Pyrazole Substitution | Methylhydrazine |
| Final Step | Alkylation or cyanation |
Pharmaceutical Research
The compound's structure suggests potential biological activity due to:
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The presence of the piperidine ring, which is common in bioactive molecules.
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The pyrazole group, known for its pharmacological relevance in anti-inflammatory and antimicrobial agents .
Antimicrobial Activity
Studies on related compounds have demonstrated significant antibacterial and antifungal properties. For instance:
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Piperidine derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .
CNS Disorders
Compounds containing piperidine and pyrazole moieties are under investigation for their role in treating central nervous system (CNS) disorders, including Alzheimer’s disease and cognitive impairments .
Structural Analogues
Research on structural analogues highlights their diverse applications:
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Antiviral Activity: Certain piperidine derivatives exhibit moderate protection against viruses like HSV-1 .
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Monoamine Transporter Affinity: Compounds with similar scaffolds show high affinity for dopamine and norepinephrine transporters, suggesting potential antidepressant activity .
Molecular Docking Studies
Docking studies on related molecules reveal strong hydrophobic interactions with biological targets, enhancing their activity profiles . This reinforces the potential of the compound for drug development.
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